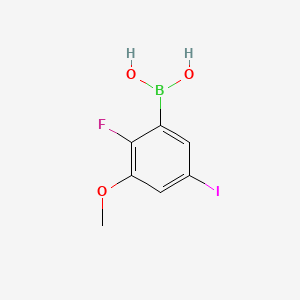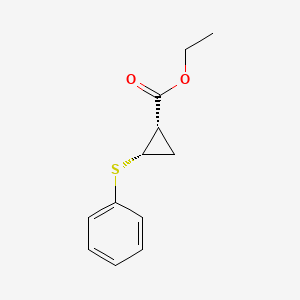![molecular formula C9H7BrO2 B14016847 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole](/img/structure/B14016847.png)
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole is an organic compound that features a benzodioxole ring substituted with a bromoethenyl group
Preparation Methods
The synthesis of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole typically involves the bromination of 1,3-benzodioxole followed by a Heck reaction to introduce the bromoethenyl group. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethenyl group to an ethyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The bromoethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar compounds to 5-[(1E)-2-bromoethenyl]-2H-1,3-benzodioxole include:
5-bromo-1,3-benzodioxole: Lacks the bromoethenyl group, making it less reactive in certain chemical reactions.
5-[(1E)-2-(4-hydroxyphenyl)-ethenyl]-1,3-benzenediol: Contains a hydroxyphenyl group, which can introduce different biological activities.
2,3-dimethoxybenzamide: Features a benzamide group, which can alter its chemical and biological properties. The uniqueness of this compound lies in its combination of the bromoethenyl group and the benzodioxole ring, providing a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C9H7BrO2 |
|---|---|
Molecular Weight |
227.05 g/mol |
IUPAC Name |
5-(2-bromoethenyl)-1,3-benzodioxole |
InChI |
InChI=1S/C9H7BrO2/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-5H,6H2 |
InChI Key |
SVXOJPBBVAQCRW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


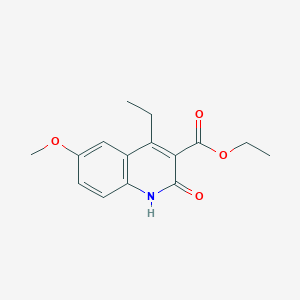
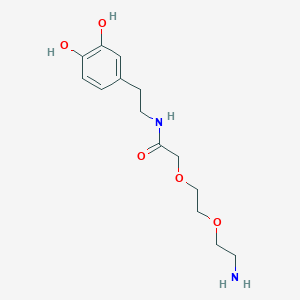
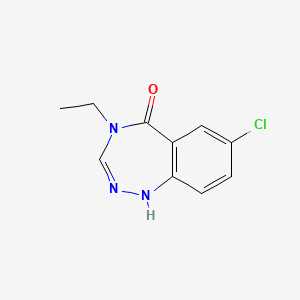
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
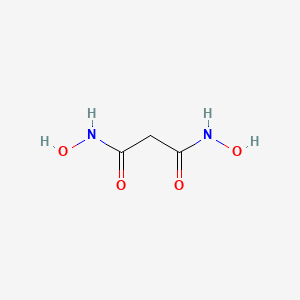
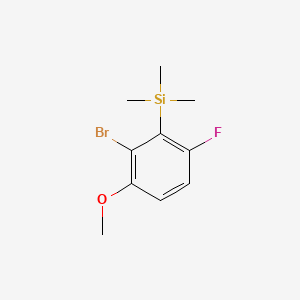
![Rel-(1R,5S,6s)-6-methoxy-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B14016823.png)
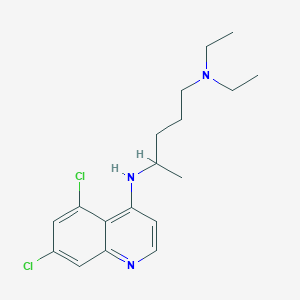
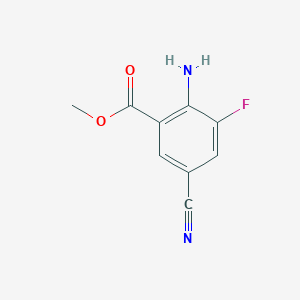

![2,7-Naphthalenedisulfonicacid, 5-amino-4-hydroxy-3-[2-[4-[(2-thiazolylamino)sulfonyl]phenyl]diazenyl]-](/img/structure/B14016852.png)
